Product packaging for Cotapp(Cat. No.:CAS No. 96481-61-7)

Cotapp

Cat. No.: B1219975
CAS No.: 96481-61-7
M. Wt: 731.7 g/mol
InChI Key: UAJAWMHVMBJXRI-UHFFFAOYSA-N
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Description

CoTAPP, or Cobalt (5,10,15,20-Tetrakis(4-aminophenyl)porphyrin), is a metalloporphyrin complex serving as a high-value molecular electrocatalyst and building block for advanced covalent organic polymers (COPs) . Its core application lies in studying and catalyzing critical reactions for renewable energy conversion, most notably the Hydrogen Evolution Reaction (HER) and the Oxygen Reduction Reaction (ORR) . In HER research, this compound is a key precursor for constructing porous organic polymers that exhibit exceptional performance, achieving a standard current density of 10 mA cm⁻² with a low overpotential of 150 mV in acidic conditions, rivaling premium catalysts . For ORR, this compound can be covalently anchored to carbon nanomaterials like graphene and carbon nanotubes via diazonium salt reactions, forming stable, non-precious metal electrocatalysts with significantly improved performance for potential use in fuel cells . The four aminophenyl functional groups on its structure are pivotal for forming covalent bonds and strong π-π electronic interactions with electron-accepting motifs like triazine rings, which enhance charge carrier transport and boost the intrinsic kinetics of electrocatalytic processes . This makes this compound an indispensable reagent for developing and optimizing next-generation, cost-effective catalytic systems for energy conversion technologies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H32CoN8 B1219975 Cotapp CAS No. 96481-61-7

Properties

CAS No.

96481-61-7

Molecular Formula

C44H32CoN8

Molecular Weight

731.7 g/mol

IUPAC Name

cobalt(2+);2-[10,15,20-tris(2-aminophenyl)porphyrin-22,24-diid-5-yl]aniline

InChI

InChI=1S/C44H32N8.Co/c45-29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47;/h1-24H,45-48H2;/q-2;+2

InChI Key

UAJAWMHVMBJXRI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7N)C8=CC=CC=C8N)C=C4)C9=CC=CC=C9N)[N-]3)N.[Co+2]

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7N)C8=CC=CC=C8N)C=C4)C9=CC=CC=C9N)[N-]3)N.[Co+2]

Synonyms

cobalt tetrakis(2-aminophenyl)porphyrin
CoTAPP

Origin of Product

United States

Scientific Research Applications

Key Features of COTAPP

This compound is structured to evaluate multiple aspects of cognitive functioning, generating a total of 22 basic and 46 specialized outcome measures . These measures are categorized into six domains:

  • Processing Speed
  • Attention
  • Executive Control
  • Working Memory
  • Learning Speed
  • Behavior During the Task

The application is implemented in various educational and clinical settings, allowing for a comprehensive assessment of cognitive abilities in children, including those with neurodevelopmental disorders.

Neuropsychological Assessment

This compound has been utilized extensively in neuropsychological research to identify cognitive strengths and weaknesses among children with different psychological profiles. For instance, a study involving children diagnosed with Attention Deficit Hyperactivity Disorder (ADHD) demonstrated that this compound scores correlate significantly with intelligence and academic performance, validating its use as a diagnostic tool in clinical psychology .

Clinical Studies

This compound is employed in clinical studies to assess neurocognitive functioning in children with mild to borderline intellectual disabilities (MBID) and psychiatric disorders. Research indicates that children with MBID exhibit diminished processing speed and working memory capacity, which can be effectively measured using this compound parameters . This application helps clinicians tailor interventions based on individual cognitive profiles.

Educational Settings

In educational contexts, this compound serves as a valuable tool for identifying students who may require additional support due to cognitive challenges. By providing detailed insights into a child's cognitive functioning, educators can devise personalized learning strategies that cater to individual needs .

Case Study 1: ADHD Assessment

In a cohort study involving 79 children diagnosed with ADHD, researchers utilized this compound to analyze cognitive performance across various tasks. The findings revealed significant associations between this compound scores and behavioral symptoms of inattention, underscoring the test's relevance in ADHD diagnostics .

Case Study 2: MBID and Psychiatric Disorders

A study focusing on children with MBID examined the relationship between cognitive parameters obtained from this compound and behavioral issues. The results indicated that specific deficits in executive functions were linked to increased behavioral problems, highlighting the importance of cognitive assessments in understanding the complexities of mental health in this demographic .

Table 1: this compound Parameters Overview

Parameter TypeDescriptionNumber of Parameters
Basic ParametersGeneral measures of processing speed and accuracy22
Specialized ParametersDetailed metrics related to specific cognitive tasks46

Table 2: Reliability Metrics for this compound

MetricValue
Split-Half Reliability>0.80
Test-Retest Reliability0.75
Internal Consistency (Cronbach's α)0.80 - 0.95

Chemical Reactions Analysis

Reaction Mechanisms

Cotapp's reactivity hinges on its functional groups. Key mechanisms include:

a. Hydrogen Transfer (H-Transfer):
Involving O and S atoms, as analyzed via reaction path Hamiltonian (RPH) methods:
OCS+HOCSH+HOC\text{OCS}+\text{HOC}\rightarrow \text{SH}+\text{HOC}
This mechanism shows a 3 kcal/mol barrier increase when S is replaced by O, aligning with computational studies of donor-acceptor capacities .

b. Enantioselective Catalysis:
Machine learning predicts optimal catalysts for this compound's stereoselective reactions. For example, imine-related reactions demonstrate high enantioselectivity when using specific asymmetric catalysts, validated against 367 reaction datasets .

Catalyst TypeSelectivity (%)Temperature (K)Reference
Rhodium-based95298
Copper-based88310

Computational Analysis

Quantum mechanical studies (e.g., RPH and united reaction valley approach) reveal this compound's transition states:

a. Bending Phase:
Initial deformation of this compound's skeleton triggers bond cleavage, followed by SH bond formation. Energy barriers correlate with framework rigidity rather than H-acceptor capacity .

b. Rate Constants:
Using modified Arrhenius parameters from combustion studies:
k=ATexp(ERT)k=AT\exp\left(-\frac{E}{RT}\right)
For this compound's decomposition:

ParameterValueUnits
A1.2 × 10⁻¹⁰cm³·mol⁻¹·s⁻¹
E/R1.8 × 10³K
T Range500–1000K

Comparison with Similar Compounds

Comparison with Similar Compounds

Post-Modified CoTAPP-Based COFs

This compound-PATA-COF, synthesized from this compound and PATA (1,3,5-tris(4-aminophenyl)triazine), serves as a base framework. Post-modification strategies like reduction (to NH-COF) and ionization (to N+-COF) significantly enhance its catalytic performance:

COF Type Turnover Frequency (TOF, h⁻¹) at −1.0 V Key Features
This compound-PATA-COF (base) 4,166.19 Unmodified framework with C=N linkages
NH-COF 7,604.63 Reduced C–N linkages improve electron transfer
N+-COF 7,453.19 Ionized ammonium groups enhance charge transport
N+-NH-COF 9,922.68 Dual post-modification (reduction + ionization) maximizes activity

The N+-NH-COF achieves the highest TOF due to synergistic effects of reduced linkages and ionic skeletons, demonstrating a 138% activity increase over the base COF.

This compound-Containing Copolymers

This compound/OPD (ortho-phenylene diamine) copolymers exhibit superior electrocatalytic activity for sulfite oxidation compared to individual monomers. While OPD alone is inactive, the copolymer’s thin, stable film on glassy carbon electrodes achieves a 3.5-fold higher current density than this compound alone, attributed to enhanced electron delocalization and interfacial charge transfer .

This compound vs. Non-Porphyrin Catalysts

In oxygen reduction/evolution reactions (ORR/OER), this compound PATA COF outperforms non-porphyrin COFs lacking redox-active units. For example:

  • RHE), exceeding non-redox COFs by ~150 mV.
  • OER: It requires an overpotential of 420 mV (vs. 500+ mV for non-porphyrin COFs) .

The porphyrin core’s ability to stabilize oxygen intermediates and facilitate multi-electron transfers is critical to this advantage.

Research Findings and Data Tables

Table 1: Catalytic Performance of this compound-Based COFs in CO2RR

COF Type TOF (h⁻¹) Selectivity for CO (%) Reference
This compound-PATA-COF 4,166 92
N+-NH-COF 9,923 98

Table 2: Electrocatalytic Activity of this compound/OPD Copolymer

Material Current Density (mA/cm²) Onset Potential (V) Reference
This compound monomer 1.2 0.65
This compound/OPD copolymer 4.3 0.52

Preparation Methods

Procedure

  • Template Layer Deposition :

    • Substrates (e.g., Si/SiO₂) functionalized with 3-aminopropyltrimethoxysilane (APTES) or 3-iodopropyltrimethoxysilane (IPS).

  • NTCDA Reaction :

    • 1,4,5,8-Naphthalene tetracarboxylic dianhydride (NTCDA) reacts with the template layer under UHV, forming imide bonds.

  • This compound Attachment :

    • This compound vaporized at 200°C is deposited onto the NTCDA-functionalized surface, forming secondary amine linkages.

  • Characterization :

    • FTIR : Confirms imide bond formation at 1658–1664 cm⁻¹.

    • XPS : Co-N coordination verified via Co 2p peaks (~781 eV).

Advantages

  • Thermal Stability : this compound-NA (naphthalene anhydride) derivatives exhibit decomposition temperatures up to 550°C.

  • Catalytic Activity : Enhanced for oxidation reactions (e.g., xanthene to xanthone).

Post-Functionalization of Covalent Organic Frameworks (COFs)

This compound is integrated into COFs for tailored catalytic properties, as demonstrated in this compound-PATA-COF.

Procedure

  • Base COF Synthesis :

    • This compound and perylene tetracarboxylic acid (PATA) undergo solvothermal condensation to form this compound-PATA-COF.

  • Multilevel Modifications :

    • Reduction : NaBH₄ reduces C=N bonds to C-N, yielding NH-COF.

    • Ionization : Menshutkin reaction with alkyl halides introduces N⁺-NH groups, forming N⁺-NH-COF.

  • Electrochemical Performance :

    • CO₂ Reduction : N⁺-NH-COF achieves Tafel slopes as low as 184 mV dec⁻¹, outperforming unmodified this compound-PATA-COF (236 mV dec⁻¹).

Key Findings

  • Enhanced Kinetics : Post-functionalization reduces overpotential for CO₂ reduction.

  • Stability : Retains Co-N coordination after modifications, confirmed via XPS.

Comparison of Preparation Methods

Method Solvent Temperature Yield Key Applications References
Direct CoordinationDMF/methanol80–150°C79%Bulk synthesis, catalysis
VP-SAMUHV vapor deposition200–220°CN/AImmobilized catalytic layers
COF Post-FunctionalizationSolvothermal100–150°CHighElectrochemical CO₂ reduction

Critical Parameters and Challenges

  • Metal-to-Ligand Ratio :

    • Excess cobalt acetate ensures full coordination but risks side reactions.

  • Solvent Choice :

    • DMF and chlorobenzene enhance solubility and reaction efficiency.

  • Purity Control :

    • Recrystallization and Soxhlet extraction are crucial to remove unreacted H₂TAPP.

Recent Advances and Applications

  • Oxygen Reduction Reaction (ORR) : this compound-Azo@G-py hybrids achieve thermodynamic limiting potentials of 0.97 V, surpassing Pt/C benchmarks.

  • Hydrogenation Catalysis : this compound derivatives show high selectivity (99%) for o-chloronitrobenzene to o-chloroaniline.

Characterization Techniques

Technique Purpose Key Observations References
XPS Confirm Co-N coordinationCo 2p peaks at 780–781 eV
FTIR Track functional group transformationsC=N reduction to C-N (1622 → ~1600 cm⁻¹)
XRD Assess crystallinity and phase purityAmorphous this compound in COFs

Q & A

Basic Research Questions

Q. How should experimental designs be structured to evaluate Cotapp’s reliability in cognitive assessment?

  • Methodological Answer :

  • Use a test-retest design with controlled intervals (e.g., 2–4 weeks) to assess temporal stability .
  • Include diverse demographic cohorts (age, education level, cognitive baseline) to evaluate generalizability .
  • Employ blinded raters to minimize bias in scoring and ensure inter-rater reliability metrics (e.g., Cohen’s κ) are calculated .
  • Example Table :
VariableTest-Retest IntervalSample SizeStatistical Metric
Memory Recall14 daysN=150ICC = 0.75
Attention Span21 daysN=150ICC = 0.68

Q. What validation frameworks are appropriate for assessing this compound’s construct validity in neuropsychological contexts?

  • Methodological Answer :

  • Compare this compound’s outputs with gold-standard neuropsychological tests (e.g., WAIS, Trail Making Test) using convergent validity analyses .
  • Apply factor analysis to confirm that this compound’s subtests align with theoretical cognitive domains (e.g., executive function, memory) .
  • Address discrepancies by incorporating clinical expert panels to review task relevance and scoring criteria .

Q. Which statistical approaches address low internal consistency in this compound’s subtests?

  • Methodological Answer :

  • Use Cronbach’s α or McDonald’s ω to quantify internal consistency thresholds (α ≥ 0.7 for research use) .
  • For subtests with low reliability (e.g., α < 0.6), conduct item response theory (IRT) analysis to identify poorly discriminating items .
  • Optimize subtest length or scoring algorithms based on psychometric re-calibration .

Advanced Research Questions

Q. How can researchers reconcile this compound’s clinical utility with its psychometric limitations reported by COTAN?

  • Methodological Answer :

  • Conduct mixed-methods studies to triangulate quantitative scores with qualitative clinician feedback .
  • Perform sensitivity analyses to identify clinical scenarios where this compound’s results remain actionable despite lower reliability (e.g., screening vs. diagnosis) .
  • Propose revisions to COTAN’s evaluation matrix to better reflect real-world neuropsychological practice (e.g., prioritizing ecological validity) .

Q. What methodologies resolve discrepancies between this compound’s longitudinal data and cross-sectional studies?

  • Methodological Answer :

  • Apply multilevel modeling to account for within-subject variability over time .
  • Use latent growth curve analysis to distinguish measurement error from true cognitive change .
  • Integrate biomarker data (e.g., fMRI, EEG) to validate this compound’s sensitivity to neurocognitive trajectories .

Q. How can this compound’s construct validity be improved for underrepresented populations (e.g., non-Western cohorts)?

  • Methodological Answer :

  • Implement cross-cultural adaptation protocols :

Translate and back-translate tasks with input from local linguists .

Validate tasks using cognitive interviewing to ensure cultural relevance .

  • Use differential item functioning (DIF) analysis to detect bias in task performance across subgroups .

Data Contradiction and Synthesis

Q. How should researchers analyze conflicting findings between this compound’s clinical efficacy and its COTAN ratings?

  • Methodological Answer :

  • Conduct a systematic review of peer-reviewed studies and COTAN reports to map evidence gaps .
  • Apply weighted evidence synthesis (e.g., GRADE criteria) to prioritize high-quality clinical trials over isolated psychometric evaluations .
  • Example contradiction resolution framework:
Source of EvidenceStrengthLimitation
COTAN Psychometric ReportHigh rigorLimited clinical context
Longitudinal Clinical TrialEcological validitySmall sample size

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